4-Methoxy(toluene-d7)
Overview
Description
4-Methoxy(toluene-d7), also known as 1-Methoxy-4-methylbenzene-d7, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of 4-Methoxytoluene, which is a member of the methoxytoluene family. These compounds are characterized by a benzene ring substituted with a methoxy group and a methyl group. The deuterium labeling makes 4-Methoxy(toluene-d7) particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Mechanism of Action
Target of Action
4-Methoxy(toluene-d7) is a variant of methoxytoluenes, which are a group of three isomeric organic compounds . They consist of a disubstituted benzene ring with a methoxy group and one methyl group
Mode of Action
Methoxytoluenes are known to be precursors to the corresponding methoxybenzoic acids and methoxybenzaldehydes . This suggests that they may undergo metabolic transformations to form these compounds.
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
It’s worth noting that methoxytoluenes are soluble in organic solvents but poorly soluble in water , which could impact their bioavailability and distribution within the body.
Result of Action
As methoxytoluenes are precursors to methoxybenzoic acids and methoxybenzaldehydes , their metabolic transformations could potentially result in the formation of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy(toluene-d7). For instance, stable isotope-labeled compounds like 4-Methoxy(toluene-d7) are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental conditions could potentially impact the behavior and effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
4-Methoxy(toluene-d7) plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes often leads to the formation of methoxybenzoic acids and methoxybenzaldehydes . These interactions are crucial for understanding the metabolic fate of aromatic compounds in biological systems.
Cellular Effects
The effects of 4-Methoxy(toluene-d7) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to detoxification processes, thereby affecting cellular metabolism. In various cell types, 4-Methoxy(toluene-d7) has been shown to alter the expression of genes involved in the antioxidant response, which is critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Methoxy(toluene-d7) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes. This interaction can result in the modulation of enzyme activity, affecting the overall metabolic rate of the compound. Additionally, 4-Methoxy(toluene-d7) can influence gene expression by interacting with transcription factors that regulate detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy(toluene-d7) can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to light or heat. Long-term studies have shown that 4-Methoxy(toluene-d7) can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for understanding the long-term impact of the compound in biological systems .
Dosage Effects in Animal Models
The effects of 4-Methoxy(toluene-d7) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At higher doses, 4-Methoxy(toluene-d7) can exhibit toxic effects, including liver damage and oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
4-Methoxy(toluene-d7) is involved in several metabolic pathways, primarily those related to the oxidation of aromatic compounds. The compound is metabolized by cytochrome P450 enzymes to form methoxybenzoic acids and methoxybenzaldehydes. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels in the system. Understanding these pathways is essential for elucidating the metabolic fate of 4-Methoxy(toluene-d7) in biological systems.
Transport and Distribution
The transport and distribution of 4-Methoxy(toluene-d7) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Methoxy(toluene-d7) can accumulate in specific cellular compartments, influencing its localization and activity. These distribution patterns are important for understanding the compound’s overall impact on cellular function .
Subcellular Localization
4-Methoxy(toluene-d7) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The targeting of 4-Methoxy(toluene-d7) to these organelles is facilitated by specific signals and post-translational modifications, which direct the compound to its site of action. Understanding these localization patterns is crucial for elucidating the molecular mechanisms underlying the compound’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy(toluene-d7) typically involves the deuteration of 4-Methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of 4-Methoxy(toluene-d7) follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using standard techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy(toluene-d7) undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form methoxybenzoic acid or methoxybenzaldehyde.
Reduction: The compound can be reduced to form the corresponding methoxybenzene.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Methoxybenzoic acid, methoxybenzaldehyde.
Reduction: Methoxybenzene.
Substitution: Nitro-methoxytoluene, sulfo-methoxytoluene, halo-methoxytoluene
Scientific Research Applications
4-Methoxy(toluene-d7) is widely used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to study molecular structures and dynamics.
Metabolic Research: Used as a tracer to study metabolic pathways and enzyme activities in biological systems.
Environmental Studies: Employed as a standard for detecting environmental pollutants and studying their behavior in different media.
Pharmaceutical Research: Utilized in drug development and testing to understand the pharmacokinetics and metabolism of new compounds .
Comparison with Similar Compounds
4-Methoxy(toluene-d7) can be compared with other methoxytoluene isomers and deuterated compounds:
2-Methoxytoluene:
3-Methoxytoluene:
4-Methoxytoluene: The non-deuterated version of 4-Methoxy(toluene-d7), used in similar applications but without the benefits of isotopic labeling
The uniqueness of 4-Methoxy(toluene-d7) lies in its deuterium labeling, which provides distinct advantages in analytical techniques and research applications, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-HRDWIZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.